An In-depth Technical Guide to 3-Methylcrotonylglycine-d2: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methylcrotonylglycine-d2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-Methylcrotonylglycine-d2. This deuterated isotopologue of 3-Methylcrotonylglycine serves as a crucial internal standard for mass spectrometry-based quantitative analysis in clinical diagnostics and metabolic research, particularly in the study of inborn errors of metabolism.
Core Chemical Properties
3-Methylcrotonylglycine-d2, the deuterium-labeled form of 3-Methylcrotonylglycine, is an acylglycine that plays a significant role as a biomarker for certain metabolic disorders. Its key chemical identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉D₂NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [2] |
| CAS Number | 1276197-31-9 | [2] |
| Appearance | Solid (predicted) | [3][4] |
| Synonyms | N-(3-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-d2, 2-(3-Methylbut-2-enamido)acetic-2,2-d2-acid | [5] |
Structural Information
The structural details of 3-Methylcrotonylglycine-d2 are essential for its identification and characterization in analytical experiments.
| Structural Representation | Value | Source |
| SMILES | CC(=CC(=O)NC([2H])([2H])C(=O)O)C | [1] |
| InChI | InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 | [1] |
| InChIKey | PFWQSHXPNKRLIV-QNGILUHASA-N | [1] |
Biological Context: Leucine Catabolism and 3-MCC Deficiency
3-Methylcrotonylglycine is a metabolite in the catabolic pathway of the essential amino acid leucine. An elevated level of this compound in urine and blood is a key diagnostic marker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This autosomal recessive genetic disorder results from mutations in the MCCC1 or MCCC2 genes, which encode the subunits of the 3-methylcrotonyl-CoA carboxylase enzyme. This enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-methylcrotonylglycine.
Below is a diagram illustrating the abbreviated pathway of leucine catabolism, highlighting the step affected in 3-MCC deficiency.
Experimental Protocols
Synthesis of 3-Methylcrotonylglycine-d2
General Procedure:
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Preparation of Glycine-2,2-d2: Glycine can be deuterated at the α-carbon through methods such as acid- or base-catalyzed exchange in deuterium oxide (D₂O) or through enzymatic methods.
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Preparation of 3,3-Dimethylacryloyl Chloride: 3,3-Dimethylacrylic acid can be converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
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Acylation Reaction (Schotten-Baumann conditions):
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Dissolve Glycine-2,2-d2 in an aqueous alkaline solution (e.g., sodium hydroxide).
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Cool the solution in an ice bath.
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Add 3,3-dimethylacryloyl chloride dropwise to the cooled solution with vigorous stirring.
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Maintain the alkaline pH by the concurrent addition of a base solution.
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After the addition is complete, continue stirring until the reaction is complete.
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Acidify the reaction mixture to precipitate the N-acyl glycine derivative.
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Collect the product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system to obtain pure 3-Methylcrotonylglycine-d2.
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Quantification of 3-Methylcrotonylglycine in Urine by Isotope Dilution LC-MS/MS
The primary application of 3-Methylcrotonylglycine-d2 is as an internal standard for the accurate quantification of endogenous 3-Methylcrotonylglycine in biological samples. The following is a representative protocol for this analysis.[6]
1. Sample Preparation:
- To 100 µL of a urine sample, add a known amount of 3-Methylcrotonylglycine-d2 internal standard solution.
- Add 1 mL of acidified ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in 500 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- 3-Methylcrotonylglycine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
- 3-Methylcrotonylglycine-d2: Monitor the corresponding transition for the deuterated internal standard.
- Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.
3. Data Analysis:
- Generate a calibration curve by analyzing a series of standards with known concentrations of 3-Methylcrotonylglycine and a fixed concentration of the internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Quantify the amount of 3-Methylcrotonylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a diagram illustrating the experimental workflow for the quantification of 3-Methylcrotonylglycine in a biological sample.
Spectral Data
While a dedicated high-resolution spectrum for 3-Methylcrotonylglycine-d2 is not publicly available, the ¹H NMR spectral data for the non-deuterated form provides a reference for the expected chemical shifts. The key difference in the ¹H NMR spectrum of the d2 isotopologue would be the absence of the signal corresponding to the α-protons of the glycine moiety.
¹H NMR Data for 3-Methylcrotonylglycine (500 MHz, CDCl₃): [3]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.65 | s | =CH |
| 4.12 | d | -CH₂- (glycine) |
| 2.19 | s | -CH₃ |
| 1.90 | s | -CH₃ |
Note: The deuterium substitution at the C2 position of the glycine moiety in 3-Methylcrotonylglycine-d2 will result in the disappearance of the doublet at 4.12 ppm in the ¹H NMR spectrum. The adjacent amide proton would likely appear as a singlet.
Conclusion
3-Methylcrotonylglycine-d2 is an indispensable tool for researchers and clinicians involved in the diagnosis and study of 3-methylcrotonyl-CoA carboxylase deficiency and other related metabolic disorders. Its use as an internal standard in isotope dilution mass spectrometry ensures the high accuracy and precision required for reliable quantification of its endogenous counterpart in complex biological matrices. This guide provides a foundational understanding of its chemical properties, structure, and a practical framework for its application in a research setting.
References
- 1. N-(3-Methylcrotonyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 3-Methylcrotonylglycine | C7H11NO3 | CID 169485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Methylcrotonylglycine (HMDB0000459) [hmdb.ca]
- 5. N-(3-Methylcrotonyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 6. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
